molecular formula C12H5BrClN3O4 B4304823 3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B4304823
M. Wt: 370.54 g/mol
InChI Key: ONQJXDMCEXETRW-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a phenyl ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a furan derivative with a phenyl derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can occur at the nitro group on the phenyl ring.

    Substitution: Various substitution reactions can take place, especially at the bromine and chlorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic applications. For example, modifications to the furan or phenyl rings could lead to compounds with enhanced pharmacological properties.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved can vary, but common targets include proteins involved in cell signaling or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromo-2-furyl)-5-phenyl-1,2,4-oxadiazole: Lacks the nitro and chloro substituents on the phenyl ring.

    3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Contains a methyl group instead of the nitro and chloro groups.

    3-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: Lacks the chloro substituent on the phenyl ring.

Uniqueness

The presence of both the nitro and chloro groups on the phenyl ring, along with the bromo group on the furan ring, makes 3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole unique. These substituents can significantly influence its chemical reactivity and biological activity, making it a compound of interest for various applications.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrClN3O4/c13-10-4-3-9(20-10)11-15-12(21-16-11)6-1-2-7(14)8(5-6)17(18)19/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQJXDMCEXETRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NO2)C3=CC=C(O3)Br)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
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3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
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3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
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3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
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3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 6
3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole

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